(S)-bupropion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317781 | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324548-43-8 | |
| Record name | (S)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324548-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Profile and Enantiomeric Dynamics of Bupropion
Elucidation of Bupropion's Chiral Center
Bupropion (B1668061), chemically designated as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, possesses a single chiral center. ricardinis.ptmdpi.comnih.gov This stereogenic center is located at the C2 carbon of the propan-1-one chain, the carbon atom to which the tert-butylamino group is attached. ricardinis.ptmdpi.com The presence of this chiral center means that bupropion exists as a pair of enantiomers, which are non-superimposable mirror images of each other. mdpi.comgoogle.comgoogle.com
Characterization of (S)-Bupropion and (R)-Bupropion Enantiomers
The two enantiomers of bupropion are designated as this compound and (R)-bupropion. mdpi.comebi.ac.ukebi.ac.uk While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is distinct, leading to differential interactions with chiral biological molecules like enzymes and receptors.
Clinically, bupropion is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. ricardinis.ptgoogle.comwikipedia.org Research has shown that the enantiomers exhibit different pharmacological properties. For instance, (S,S)-hydroxybupropion, a metabolite of this compound, is considered more potent in its antidepressant-like effects in animal models and as an inhibitor of monoamine uptake compared to its (R,R)-counterpart. nih.gov In contrast, some studies suggest that (R)-bupropion is a more potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake than this compound. mdpi.com
The disposition of bupropion in the body is stereoselective. Following administration of the racemic mixture, plasma concentrations of (R)-bupropion are typically about two-fold greater than those of this compound. nih.gov
In Vivo Racemization Kinetics and Stereochemical Stability in Biological Systems
A critical aspect of bupropion's stereochemistry is its propensity for racemization, the process of converting one enantiomer into an equal mixture of both. Bupropion enantiomers can rapidly racemize under physiological conditions. ricardinis.ptwikipedia.org In a phosphate (B84403) buffer at pH 7.4 and 25°C, significant racemization is observed, with 42% occurring within 2 hours, 62% within 4 hours, and over 94% within 24 hours. ricardinis.pt
This rapid in vivo interconversion has complicated the study of the individual enantiomers' distinct pharmacological effects. taylorandfrancis.com Despite this, a clear enantiomeric excess of (R)-bupropion is observed in plasma, suggesting that unidentified factors may slow down racemization in the body compared to in vitro conditions. nih.gov This phenomenon indicates that while racemization occurs, it does not lead to a complete 1:1 ratio of the enantiomers in biological systems. nih.gov
Stereoisomerism and Diastereomer Formation of Principal Bupropion Metabolites (e.g., Hydroxybupropion (B195616), Hydrobupropion)
The metabolism of bupropion is extensive and stereoselective, leading to the formation of several active metabolites with their own complex stereochemistry. nih.govnih.govtandfonline.com The primary metabolic pathways involve hydroxylation and reduction of the parent compound.
Hydroxybupropion: The hydroxylation of bupropion's tert-butyl group, catalyzed primarily by the enzyme CYP2B6, creates a second chiral center. nih.govnih.gov This results in the potential for four diastereomers of hydroxybupropion. However, only the (S,S)- and (R,R)-hydroxybupropion diastereomers are typically found in human plasma, likely due to steric hindrance preventing the formation of the (R,S) and (S,R) forms. nih.gov The formation of hydroxybupropion is a major metabolic pathway, with plasma concentrations of this metabolite being significantly higher than that of bupropion itself. wikipedia.org Notably, plasma concentrations of (R,R)-hydroxybupropion are approximately 20 times greater than those of (S,S)-hydroxybupropion. nih.gov
Hydrobupropion (Threohydrobupropion and Erythrohydrobupropion): The reduction of bupropion's ketone group leads to the formation of two amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. nih.govwikipedia.org This reduction also introduces a new chiral center, resulting in diastereomeric pairs for each metabolite. wikipedia.org
Threohydrobupropion exists as a racemic mixture of (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion. wikipedia.org The formation of at least one threohydrobupropion enantiomer is dependent on the reduction of (R)-bupropion. researchgate.net
Erythrohydrobupropion exists as a racemic mixture of (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion. wikipedia.org
The formation of these hydrobupropion metabolites is also stereoselective. For example, 11β-hydroxysteroid dehydrogenase 1 has been identified as a key enzyme in the stereoselective formation of threohydrobupropion. researchgate.netnih.gov
The following table summarizes the key stereochemical data for bupropion and its metabolites:
| Compound | Chiral Centers | Stereoisomers | Key Findings |
| Bupropion | 1 | This compound, (R)-bupropion | Administered as a racemate; undergoes rapid in vivo racemization. ricardinis.ptwikipedia.org |
| Hydroxybupropion | 2 | (S,S)-hydroxybupropion, (R,R)-hydroxybupropion | (R,R)-hydroxybupropion plasma levels are ~20x higher than (S,S)-hydroxybupropion. nih.gov |
| Threohydrobupropion | 2 | (1R,2R)-threohydrobupropion, (1S,2S)-threohydrobupropion | A major metabolite formed via ketone reduction. wikipedia.org |
| Erythrohydrobupropion | 2 | (1R,2S)-erythrohydrobupropion, (1S,2R)-erythrohydrobupropion | A minor metabolite compared to threohydrobupropion. wikipedia.org |
Advanced Mechanistic Pharmacology of S Bupropion and Its Stereoisomers
Enantioselective Interactions with Monoamine Neurotransmitter Transporters
Bupropion (B1668061) and its metabolites exert their effects primarily through the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. shanghaiarchivesofpsychiatry.orgdrugbank.com However, the stereochemistry of these compounds plays a crucial role in their affinity and functional modulation of the respective transporters. ricardinis.pt
Dopamine Transporter (DAT) Binding Affinity and Functional Modulation by (S)-Bupropion and its Stereoselective Metabolites
Bupropion is recognized as a dopamine transporter (DAT) inhibitor, although its affinity is considered relatively low. researchgate.netnih.gov Studies have shown that at clinical doses, bupropion occupies a modest percentage of DAT sites in the human brain. nih.govresearchgate.net The stereoisomers of bupropion and its metabolites exhibit differential activity at the DAT.
Research indicates that bupropion acts as a weak inhibitor of DAT reuptake. ricardinis.pt The metabolite (S,S)-hydroxybupropion, also known as radafaxine, demonstrates a comparable affinity for the DAT as the parent compound, bupropion. ricardinis.pt In vitro studies using cells expressing human transporters have shown that bupropion and its metabolites inhibit dopamine reuptake, with a slightly greater potency at the DAT compared to the norepinephrine transporter. nih.gov
One of the major active metabolites of bupropion, (2S,3S)-hydroxybupropion, is a potent inhibitor of dopamine uptake. nih.gov In contrast, the (2S,3R)-hydroxybupropion isomer shows no significant inhibition of dopamine uptake. ncats.io
| Compound | IC50 (nM) | Reference |
|---|---|---|
| (S,S)-hydroxybupropion | 1020 | researchgate.net |
| Bupropion (racemic) | 550 - 2170 | wikipedia.org |
| (2S,3S)-hydroxybupropion | 790 |
Norepinephrine Transporter (NET) Binding Affinity and Functional Modulation by this compound and its Stereoselective Metabolites
Stereoselectivity is also evident in the interaction with NET. The (2S,3S)-hydroxybupropion isomer is a potent inhibitor of norepinephrine uptake, with an IC50 value of 520 nM. nih.gov Conversely, the (2S,3R)-hydroxybupropion isomer is largely inactive at the NET, with an IC50 value greater than 10,000 nM. nih.gov
| Compound | IC50 (nM) | Reference |
|---|---|---|
| (S,S)-hydroxybupropion | 3850 | researchgate.net |
| Bupropion (racemic) | 1400 - 1900 | wikipedia.org |
| (2S,3S)-hydroxybupropion | 520 | nih.gov |
| (2S,3R)-hydroxybupropion | >10000 | nih.gov |
Serotonin (B10506) Transporter (SERT) Interaction Profiles of Bupropion Enantiomers
Bupropion and its metabolites have a negligible effect on the serotonin transporter (SERT). drugbank.comnih.gov Studies have consistently shown that bupropion is essentially inactive at SERT, with IC50 values exceeding 10,000 nM. drugbank.com This lack of serotonergic activity is a key feature that distinguishes bupropion from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). shanghaiarchivesofpsychiatry.org However, bupropion has been found to act as a negative allosteric modulator of serotonin type 3A receptors (5-HT3ARs). nih.gov
Enantioselective Allosteric Modulation and Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
In addition to its actions on monoamine transporters, bupropion functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). shanghaiarchivesofpsychiatry.orgresearchgate.netsmartscitech.com This mechanism is thought to contribute significantly to its efficacy as a smoking cessation aid. shanghaiarchivesofpsychiatry.org
Subtype-Specific Receptor Interaction by this compound and its Active Metabolites
Bupropion and its metabolites exhibit antagonist activity at various nAChR subtypes, including α4β2, α3β2, and α7. researchgate.netresearchgate.net The (2S,3S)-hydroxybupropion isomer is a more potent antagonist of the human α4β2 nAChR subtype than racemic bupropion or the (2S,3R) isomer. nih.gov Specifically, the functional IC50 for (2S,3S)-hydroxybupropion at α4β2 nAChRs is 3.3 µM. nih.gov Bupropion is also reported to be a non-competitive antagonist of α3β4 nAChRs.
Research indicates that bupropion's blockade of nAChR subtypes is selective, with it being significantly more effective at blocking α3β2 and α4β2 receptors than α7 receptors. researchgate.net
| Compound | Receptor Subtype | IC50 (µM) | Reference |
|---|---|---|---|
| (2S,3S)-hydroxybupropion | α4β2 | 3.3 | nih.gov |
| Bupropion (racemic) | α3β4* | 1.8 |
*Indicates possible assembly with other subunits.
Functional Consequences of nAChR Modulation by Stereoisomers
The antagonism of nAChRs by bupropion and its metabolites has significant functional consequences. This blockade is non-competitive, meaning it is not overcome by increasing the concentration of the natural agonist, acetylcholine. researchgate.net This action reduces the reinforcing effects of nicotine (B1678760) and helps to alleviate withdrawal symptoms and cravings in individuals attempting to quit smoking. shanghaiarchivesofpsychiatry.org The antagonism of nAChRs by bupropion is considered a key component of its utility in smoking cessation. The functional blockade of neuronal nAChRs is believed to be a useful therapeutic strategy for nicotine dependence. researchgate.net
Modulation of Vesicular Monoamine Transporter-2 (VMAT2) Activity by Bupropion and Metabolites
Research indicates that bupropion induces a rapid, reversible, and dose-dependent increase in the uptake of vesicular dopamine. researchgate.netpharmgkb.orgnih.gov This effect is not due to a direct interaction with the VMAT2 protein itself, but rather an indirect mechanism. Bupropion's primary action of blocking the dopamine transporter (DAT) leads to an increase in cytosolic dopamine. researchgate.net This elevation in cytoplasmic dopamine is believed to trigger a redistribution of VMAT2 protein within the neuron, leading to enhanced vesicular uptake. researchgate.net This mechanism helps to sequester more dopamine into vesicles, potentially increasing the amount available for release into the synapse. researchgate.net
Studies in rats have demonstrated that bupropion's enhancement of vesicular dopamine uptake is associated with this redistribution of VMAT2. researchgate.netpharmgkb.orgnih.gov This effect is similar to that observed with other DAT inhibitors like methylphenidate. researchgate.net The bupropion-induced increase in vesicular dopamine uptake can be blocked by the D2 dopamine receptor antagonist, eticlopride, suggesting the involvement of D2 receptors in this process. researchgate.netnih.gov
Table 1: Effects of Bupropion on VMAT2 Activity
| Compound | Effect on VMAT2 Activity | Proposed Mechanism | Key Findings |
|---|---|---|---|
| Bupropion | Increases vesicular dopamine uptake | Indirectly, via DAT inhibition leading to VMAT2 protein redistribution. researchgate.netpharmgkb.org | Rapid, reversible, and dose-dependent increase in vesicular dopamine uptake. researchgate.netnih.gov Effect is blocked by D2 receptor antagonists. researchgate.netnih.gov |
| Metabolites (e.g., Hydroxybupropion) | Contribute to overall pharmacological effect | Inhibition of dopamine and norepinephrine transporters. nih.gov | Reach higher plasma concentrations than the parent drug and have significant potency. ricardinis.pt |
Integrated Molecular Mechanisms Underlying the Pharmacological Actions of this compound
The pharmacological profile of this compound is complex, arising from its interactions with multiple molecular targets. Its primary and most well-understood mechanism is the inhibition of the reuptake of dopamine and norepinephrine by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govdrugbank.com However, its effects on dopamine reuptake are considered weak, and its clinical significance is a subject of debate. wikipedia.org The antidepressant and therapeutic effects of bupropion are not fully understood but are thought to be related to this dual reuptake inhibition. pharmgkb.org
In addition to its actions on monoamine transporters, bupropion and its metabolites are non-competitive antagonists of several nicotinic acetylcholine receptors (nAChRs), including the α4β2, α3β4, and α7 subtypes. ricardinis.ptresearchgate.net This antagonism of nAChRs is believed to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine. nih.gov
Furthermore, bupropion and its primary metabolite, hydroxybupropion (B195616), act as negative allosteric modulators of serotonin type 3A receptors (5-HT3ARs). nih.govresearchgate.net This action is another facet of its "atypical" antidepressant profile, distinguishing it from selective serotonin reuptake inhibitors (SSRIs). nih.gov
The integrated effect of these molecular interactions results in a modulation of multiple neurotransmitter systems. The inhibition of DAT and NET increases the synaptic availability of dopamine and norepinephrine. mdpi.com The antagonism of nAChRs and 5-HT3ARs further modulates neuronal excitability and neurotransmitter release. The indirect enhancement of VMAT2 activity contributes to the regulation of dopamine storage and release, potentially offering neuroprotective benefits. nih.govnih.gov
Table 2: Molecular Targets of Bupropion and its Major Metabolites
| Compound/Metabolite | Molecular Target | Action |
|---|---|---|
| This compound | Dopamine Transporter (DAT) | Weak Reuptake Inhibitor wikipedia.org |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor nih.gov | |
| Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive Antagonist ricardinis.pt | |
| Serotonin Type 3A Receptors (5-HT3ARs) | Negative Allosteric Modulator researchgate.net | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Indirectly Increases Activity drugbank.comnih.gov | |
| Hydroxybupropion | Dopamine Transporter (DAT) | Reuptake Inhibitor nih.gov |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor nih.gov | |
| Nicotinic Acetylcholine Receptors (nAChRs) | Inhibitor nih.gov | |
| Serotonin Type 3A Receptors (5-HT3ARs) | Inhibitor nih.gov | |
| Threohydrobupropion | Norepinephrine Transporter (NET) | Reuptake Inhibitor ricardinis.pt |
| Erythrohydrobupropion | Norepinephrine Transporter (NET) | Reuptake Inhibitor ricardinis.pt |
Stereoselective Metabolism and Biotransformation of S Bupropion
The metabolism of bupropion (B1668061) is a complex process characterized by stereoselectivity, involving multiple enzymatic pathways that lead to the formation of several active metabolites. This section details the biotransformation of (S)-bupropion, focusing on the roles of cytochrome P450 isoenzymes and non-CYP-mediated reduction pathways, as well as the resulting differential concentrations of enantiomers and metabolites in plasma and tissues.
Structure Activity Relationship Sar Studies for S Bupropion Analogues
Identification of Key Structural Moieties for Monoamine Transporter Inhibition Specificity
Bupropion (B1668061) acts as an inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible action at the serotonin (B10506) transporter (SERT). nih.gov SAR studies have identified specific structural features that govern this selectivity and its mechanism as a reuptake inhibitor.
The two most critical moieties are the tert-butyl group on the amine and the meta-chloro substituent on the phenyl ring. nih.gov The bulky tert-butyl amine is a primary determinant of bupropion's mechanism of action. This group favors transporter inhibition over substrate-induced neurotransmitter release, a mechanism characteristic of its structural cousin, cathinone (B1664624). nih.govresearchgate.netnih.gov When this group is replaced with smaller substituents, such as a methyl group or a primary amine, the resulting analogues transition from being transporter inhibitors to acting as substrate-type releasing agents at both DAT and NET. nih.govnih.gov
While the bulky amine is crucial for the mechanism of action, deconstruction analyses show that various substituents make only minor contributions to the potency of DAT uptake inhibition. nih.gov For instance, removing the meta-chloro group or the α-methyl group results in analogues that are only about three to four times less potent than bupropion itself at inhibiting DAT. nih.gov This suggests that no single substituent plays a dominant role in binding affinity for DAT uptake inhibition. nih.gov However, the des-chloro analogue of bupropion does display a reduced affinity for DAT while remaining equipotent at NET. nih.gov
Further defining the binding pocket, site-directed mutagenesis studies have identified specific amino acid residues within the transporters that are crucial for bupropion's activity. For the dopamine transporter, Ala279 in transmembrane domain 5 (TM5) and Ser359 in TM7 are responsible for the higher sensitivity of DAT to bupropion compared to NET. nih.gov These residues appear to be key for the unique molecular interactions of bupropion with DAT. nih.gov
| Compound | Modification from Bupropion | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|
| Bupropion (1) | - | 305 | 3,715 | >10,000 |
| Analogue 3 | Des-chloro | 1,215 | 3,025 | 8,056 |
| Analogue 4 | Des-α-methyl | 989 | >10,000 | >10,000 |
| Analogue 5 | Des-chloro, Des-α-methyl | 303 | 1,515 | 3,015 |
| Analogue 6 | N-methyl instead of N-tert-butyl | 291 | 230 | 1,123 |
| Analogue 7 | Primary amine instead of N-tert-butyl | 319 | 337 | 2,987 |
Stereochemical Influence on Nicotinic Acetylcholine (B1216132) Receptor Binding and Functional Activity
The stereochemistry of bupropion and its metabolites significantly influences their interaction with nAChRs. Bupropion is a noncompetitive antagonist of several nAChR subtypes, an action thought to contribute to its efficacy as a smoking cessation aid. thieme-connect.comnih.gov The selectivity of bupropion for different nAChRs generally follows the order: α3-containing > α4-containing ~ α1-containing > α7-containing receptors. smartscitech.com
Studies on the enantiomers of hydroxybupropion (B195616), a major metabolite, highlight the importance of stereochemistry. The (2S,3S)-hydroxybupropion isomer is a more potent antagonist of human α4β2 nAChRs than the (2S,3R) isomer. nih.gov This stereoselectivity is also observed in vivo, where (2S,3S)-hydroxybupropion is more effective at antagonizing the effects of nicotine (B1678760). nih.gov
SAR studies on a series of bupropion analogues found that, like the parent compound, most show a selective inhibition of human α3β4-nAChR function. nih.govacs.org Several analogues were identified with higher affinity at α3β4-nAChRs compared to bupropion itself. nih.govacs.org For example, analogue 2x, which has a 2,6-dichlorophenyl moiety, demonstrated an IC50 of 0.62 µM for antagonism of α3β4 nAChRs, a significant increase in potency over bupropion. acs.org
Computational docking studies with (S)-bupropion suggest it binds within the ion channel pore of the nAChR. thieme-connect.comconicet.gov.ar Specifically, research on muscle-type nAChRs indicates bupropion interacts with a binding domain located between the serine (position 6') and valine (position 13') rings of the transmembrane domain. nih.gov
| Compound | α4β2 nAChR IC50 (µM) | α3β4* nAChR IC50 (µM) |
|---|---|---|
| Bupropion | 12 | 1.0 |
| (2S,3S)-hydroxybupropion | 3.3 | - |
| (2S,3R)-hydroxybupropion | >100 | - |
| Analogue 2x (2,6-dichlorophenyl) | 9.8 | 0.62 |
| Analogue 2m (4-trifluoromethylphenyl) | >50 | 0.31 |
| Analogue 2r (4-iodophenyl) | >50 | 0.29 |
Design and Evaluation of this compound Analogues for Dopamine Transporter Pharmacological Chaperone Activity
Recent research has uncovered a novel activity for bupropion and some of its analogues: acting as pharmacological chaperones for the dopamine transporter. nih.govresearchgate.net Pharmacological chaperones are small molecules that can rescue misfolded proteins, promoting their proper trafficking to the cell surface. This activity is particularly relevant for conditions like Dopamine Transporter Deficiency Syndrome (DTDS), where DAT mutations lead to protein retention in the endoplasmic reticulum. researchgate.netresearchgate.net
SAR studies aimed at optimizing this chaperone effect have identified essential structural features. The secondary amine of the bupropion scaffold is crucial for high pharmacological chaperone efficacy. nih.govresearchgate.netfrontiersin.org Phenyl ring substitutions also modulate this activity. For instance, a para-bromo substitution (analogue RTI-2) results in efficacy similar to bupropion, whereas a para-chloro substitution is less effective. frontiersin.org Interestingly, bupropion's primary human metabolite, 6-hydroxybupropion, which is formed by the oxidation of a t-butyl methyl group, exhibits chaperone efficacy comparable to the parent compound. frontiersin.orgresearchgate.net
These studies suggest that compounds acting as pharmacological chaperones, like bupropion and ibogaine, may stabilize an inward-facing or occluded conformation of the transporter, which facilitates its proper folding and maturation. frontiersin.org While several analogues show efficacy in increasing DAT surface expression, a significant increase in potency over bupropion has yet to be achieved. frontiersin.org
| Compound | Key Structural Feature | Maximal Effect (EMax) (% of Vehicle) |
|---|---|---|
| Bupropion | m-chloro, N-tert-butyl | 144 ± 7.7% |
| RTI-2 | p-bromo, N-tert-butyl | 127 ± 2.6% |
| RTI-3 | p-chloro, N-tert-butyl | 113 ± 6.2% |
| 6-hydroxybupropion | m-chloro, N-tert-butyl alcohol | 148 ± 5.4% |
| PAL-594 | m,p-dichloro, N-tert-butyl alcohol | 166 ± 8.7% |
| Ephedrine | Des-keto, N-methyl, α-hydroxyl | 138 ± 12% |
Deconstruction Analyses of Bupropion Structure: Impact on Transporter Mechanisms
A powerful approach to understanding bupropion's SAR has been its "deconstruction"—a stepwise structural transition from bupropion to the structurally related stimulant cathinone. nih.govnih.govvcu.edu These two α-aminophenones differ primarily in the amine substituent (tert-butyl in bupropion vs. methyl in cathinone) and the aromatic substitution (meta-chloro in bupropion vs. unsubstituted in cathinone). nih.gov Crucially, bupropion is a nontransported reuptake inhibitor, whereas cathinone is a transported substrate that induces neurotransmitter release. nih.govresearchgate.net
Deconstruction studies have unequivocally demonstrated that the steric bulk of the amine substituent governs the switch between these two mechanisms. researchgate.netvcu.edu
Bulky Amine Substituents : Analogues retaining the bulky tert-butyl group, or similar bulky groups, function as DAT uptake inhibitors but are not releasing agents. nih.govnih.gov
Small Amine Substituents : Replacing the tert-butyl group with smaller substituents, such as an N-methyl group (analogue 6 ) or a primary amine (analogue 7 ), transforms the molecule into a substrate-type releasing agent at both DAT and NET. nih.govresearchgate.net These analogues with smaller amines also tend to be less selective between the different monoamine transporters. researchgate.net
These findings provide strong evidence that distinct molecular determinants exist for transporter inhibitors versus transporter substrates within the α-aminophenone class. nih.govnih.gov The bulky tert-butyl group of bupropion appears to prevent the conformational changes in the transporter that are necessary for substrate translocation and subsequent neurotransmitter release, locking it in an inhibited state.
Computational and Synthetic Approaches to SAR Elucidation for Stereoisomers
A combination of computational modeling and synthetic chemistry has been vital for elucidating the SAR of bupropion stereoisomers and their analogues. Synthetic approaches have enabled the creation of the diverse chemical libraries needed for these studies, from the deconstructed analogues to those designed to probe nAChR antagonism or chaperone activity. nih.govnih.govacs.org
Computational approaches have provided atomic-level insights into how these molecules interact with their targets:
Molecular Docking and Dynamics: These simulations have been used to predict the binding poses of this compound and its analogues within the ion channel of nAChRs and the binding pocket of monoamine transporters. thieme-connect.comconicet.gov.arnih.gov For example, docking studies predicted bupropion's binding site in the Torpedo nAChR transmembrane domain, a finding later supported by direct experimental evidence. nih.govttuhsc.edu
Quantitative Structure-Activity Relationship (QSAR): Machine learning-based QSAR models are being developed to correlate the structural features of DAT inhibitors, including bupropion, with their biological activity, aiming to predict the potency of novel compounds. biorxiv.org
These computational predictions are often tested and validated using advanced experimental techniques:
Site-Directed Mutagenesis: This molecular biology technique has been used to create mutant transporters, pinpointing specific amino acid residues in DAT (Ala279 and Ser359) that are critical for bupropion's high-affinity binding. nih.gov
Photoaffinity Labeling: Using a photosensitive derivative of bupropion, researchers have been able to covalently label binding sites on the nAChR, providing direct biochemical evidence for the location of interaction sites predicted by computational models. ttuhsc.edu
Together, these integrated synthetic, computational, and experimental strategies provide a comprehensive framework for understanding the complex SAR of bupropion, guiding the future design of molecules with tailored pharmacological properties.
Preclinical Pharmacodynamics and Neurobiological Investigations of S Bupropion
Neurochemical Effects in Animal Models
Modulation of Dopamine (B1211576) and Norepinephrine (B1679862) Neuronal Firing Rates
In vivo studies in rats have demonstrated that acute administration of bupropion (B1668061) can lead to a reduction in the firing rate of norepinephrine neurons in the locus coeruleus and dopamine neurons in the brain stem. frontiersin.orgnih.gov This effect is thought to be a consequence of increased synaptic levels of norepinephrine and dopamine, which then activate autoreceptors, leading to a negative feedback mechanism that inhibits neuronal firing. nih.gov
Sustained administration of bupropion via osmotic minipumps in rats has shown a dose-dependent decrease in the spontaneous firing rate of norepinephrine neurons. nih.gov This reduction was reversed by an α2-adrenoceptor antagonist, suggesting that the effect is mediated by increased activation of inhibitory somatodendritic α2-adrenoceptors due to enhanced norepinephrine release. nih.gov Conversely, the same study found that sustained bupropion treatment led to an increased firing rate of serotonin (B10506) neurons, an effect that was dependent on norepinephrine. nih.gov In contrast, the firing rate of dopamine neurons in the ventral tegmental area remained unchanged after sustained bupropion administration. nih.govresearchgate.net However, other research indicates that prolonged treatment may eventually lead to a recovery in the firing rate of norepinephrine neurons due to the desensitization of α2-adrenoceptors. researchgate.net
The following table summarizes the effects of bupropion on neuronal firing rates in preclinical models:
| Neuronal System | Acute Effect | Sustained Effect | Mechanism |
| Norepinephrine | Decreased Firing Rate frontiersin.orgnih.gov | Initial Decrease, Followed by Recovery nih.govresearchgate.net | Autoreceptor-mediated negative feedback, followed by autoreceptor desensitization. nih.govresearchgate.net |
| Dopamine | Decreased Firing Rate frontiersin.orgnih.gov | No significant change in some studies. nih.govresearchgate.net | Autoreceptor-mediated negative feedback. nih.gov |
| Serotonin | No direct effect. | Increased Firing Rate (NE-dependent). nih.gov | Indirect, via norepinephrine-dependent mechanisms. nih.gov |
Neuroprotective Effects in Experimental Models of Neurotoxicity
(S)-Bupropion has demonstrated neuroprotective properties in various preclinical models of neurotoxicity. These effects are often attributed to its ability to modulate monoaminergic systems and reduce oxidative stress and inflammation.
In a rat model of cerebral ischemia/reperfusion injury, pretreatment with bupropion was found to have neuroprotective effects. brieflands.comnih.gov The administration of bupropion improved sensorimotor function and was associated with a reduction in inflammatory markers, including a decrease in interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). brieflands.comnih.gov Furthermore, bupropion treatment was linked to a reduction in oxidative stress, as evidenced by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). brieflands.comnih.gov
Studies investigating methamphetamine-induced neurotoxicity have also suggested a neuroprotective role for bupropion. Dopamine-uptake inhibitors like bupropion have been shown to have neuroprotective effects against the neurotoxic effects of methamphetamine by blocking neostriatal dopamine absorption sites. scielo.br In rat models of chronic methamphetamine-induced cognitive impairment, bupropion, particularly in combination with forced exercise, has been shown to exert neuroprotective effects. researchgate.net These effects are thought to be mediated through the modulation of the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway, as well as a reduction in oxidative stress and inflammatory biomarkers. researchgate.net
The table below outlines the key findings regarding the neuroprotective effects of bupropion in preclinical models:
| Model of Neurotoxicity | Key Neuroprotective Effects | Proposed Mechanisms |
| Cerebral Ischemia/Reperfusion | Improved sensorimotor function, reduced inflammation, decreased oxidative stress. brieflands.comnih.gov | Downregulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), upregulation of anti-inflammatory cytokine (IL-10), increased SOD activity. brieflands.comnih.gov |
| Methamphetamine-Induced Neurotoxicity | Attenuation of cognitive impairment, protection against neurodegeneration. scielo.brresearchgate.net | Blockade of dopamine absorption sites, modulation of CREB/BDNF signaling pathway, reduction of oxidative stress and inflammation. scielo.brresearchgate.net |
| Huntington's Disease Models | Some studies on related compounds suggest potential for striatal preservation and mitochondrial protection. mdpi.com | Inhibition of apoptosis, mitochondrial protection. mdpi.com |
Behavioral Characterization in Effort-Related Decision-Making Tasks
Impact on Motivational Dysfunctions and Effort Exertion in Preclinical Models
Preclinical studies have consistently shown that this compound can positively impact motivational dysfunctions and increase effort exertion in animal models. nih.gov These models often utilize tasks that require an animal to choose between a high-effort, high-reward option and a low-effort, low-reward alternative.
In rodent models, the administration of agents that deplete dopamine, such as tetrabenazine (B1681281) (TBZ), induces a low-effort bias, where animals shift their preference towards the less demanding option. nih.govjneurosci.org Bupropion has been shown to effectively reverse this TBZ-induced low-effort bias, increasing the selection of high-effort choices. nih.govjneurosci.orgfrontiersin.orguconn.edu For example, in a progressive ratio/chow feeding choice task, where rats can either work for a preferred food pellet by pressing a lever on a progressively increasing schedule or consume freely available standard chow, TBZ reduces lever pressing. Bupropion administration reverses this effect, increasing lever pressing for the preferred food. plos.org
Similarly, in a T-maze task where mice choose between a running wheel (high effort) and sedentary activities, bupropion increased the selection of the running wheel. nih.gov Furthermore, bupropion has been shown to rescue reductions in motivation in adult mice that were exposed to fluoxetine (B1211875) in the early postnatal period. jneurosci.org These findings suggest that bupropion's ability to enhance dopamine and norepinephrine transmission can ameliorate deficits in effort-related motivation. nih.govfrontiersin.org
The following table summarizes the effects of bupropion in preclinical models of effort-related decision-making:
| Animal Model | Task | Effect of Bupropion |
| Rats with TBZ-induced motivational deficit | Progressive Ratio/Chow Feeding Choice plos.org | Reverses the decrease in high-effort lever pressing. plos.org |
| Rats with TBZ-induced motivational deficit | Fixed Ratio/Chow Feeding Choice jneurosci.orgfrontiersin.org | Reverses the decrease in high-effort lever pressing. jneurosci.orgfrontiersin.org |
| Mice | T-Maze Choice (Running Wheel vs. Sedentary Activity) nih.gov | Increases selection of the high-effort running wheel. nih.gov |
| Adult mice with perinatally-induced motivational deficit | Effort-Related Motivation Tasks jneurosci.org | Rescues the reduction in motivation. jneurosci.org |
Neural Circuitry Implicated in Effort-Related Phenotypes
The neural circuitry underlying the effects of this compound on effort-related decision-making primarily involves the mesolimbic dopamine system. frontiersin.org This system, which includes the ventral tegmental area (VTA) and its projections to the nucleus accumbens, is crucial for regulating motivation and effort expenditure. frontiersin.orgoup.com
Studies have shown that manipulations that interfere with dopamine transmission in the nucleus accumbens lead to a low-effort bias in animal models. nih.govjneurosci.org Bupropion, by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), increases the extracellular concentrations of dopamine and norepinephrine in brain regions like the nucleus accumbens and prefrontal cortex. nih.govnih.gov This enhancement of catecholaminergic transmission is thought to counteract the motivational deficits induced by dopamine depletion or antagonism. nih.govjneurosci.org
Research using functional magnetic resonance imaging (fMRI) in healthy human volunteers has shown that bupropion can increase neural activity in several brain regions during different phases of a reward task. nih.gov During the anticipation of a reward, bupropion increased activity in the ventral medial prefrontal cortex and the caudate. nih.gov During the effort phase, increased activity was observed in the ventral medial prefrontal cortex, striatum, dorsal anterior cingulate cortex, and primary motor cortex. nih.gov These findings support the role of these brain regions in mediating the effects of bupropion on motivation and effort.
Effects on Substance-Related Behaviors in Preclinical Models
Preclinical studies have investigated the effects of this compound on behaviors related to substance use, with a particular focus on stimulants like methamphetamine and nicotine (B1678760).
In a preclinical model of methamphetamine self-administration in rats, bupropion was found to dose-dependently reduce drug intake. core.ac.uk This suggests that bupropion may decrease the reinforcing effects of methamphetamine. However, at higher doses, bupropion also reduced responding for a non-drug reinforcer (sucrose), indicating that the effects may not be entirely specific to the drug reward. core.ac.uk
In the context of nicotine dependence, bupropion has been shown to have complex effects in animal models. It can attenuate nicotine-induced unconditioned behaviors and has been found to both share and enhance the discriminative stimulus properties of nicotine. nih.gov Research has also indicated that low doses of bupropion may augment nicotine self-administration, while higher doses tend to decrease it. nih.gov Furthermore, bupropion has been shown to facilitate the acquisition of nicotine-conditioned place preference in rats, suggesting it may enhance the rewarding properties of nicotine under certain conditions. nih.gov Conversely, bupropion has been demonstrated to reduce the expression of nicotine withdrawal symptoms in animal models and can attenuate nicotine-induced reinstatement of drug-seeking behavior. nih.govresearchgate.net The (2S,3S)-hydroxybupropion metabolite appears to be particularly potent in reversing both affective and somatic signs of nicotine withdrawal in mice. researchgate.net
The table below provides a summary of the effects of bupropion on substance-related behaviors in preclinical models:
| Substance | Behavioral Model | Effect of Bupropion |
| Methamphetamine | Self-Administration core.ac.uk | Dose-dependently reduces drug intake. core.ac.uk |
| Nicotine | Self-Administration nih.gov | Complex effects: low doses may augment, while high doses attenuate. nih.gov |
| Nicotine | Conditioned Place Preference nih.gov | Facilitates acquisition. nih.gov |
| Nicotine | Withdrawal Symptoms nih.govresearchgate.net | Attenuates the expression of withdrawal. nih.govresearchgate.net |
| Nicotine | Reinstatement of Drug-Seeking nih.gov | Attenuates reinstatement. nih.gov |
Attenuation of Psychostimulant (e.g., Methamphetamine) Self-Administration and Stereotypy in Rodents
This compound, a primary active metabolite of bupropion, has demonstrated potential in preclinical models for mitigating behaviors associated with psychostimulant use. Research in rodents has specifically highlighted its ability to reduce methamphetamine self-administration and stereotypical behaviors induced by the drug.
In studies involving rats, bupropion pretreatment has been shown to dose-dependently decrease the self-administration of methamphetamine. unl.edunih.gov For instance, higher doses of bupropion led to a reduction in the number of methamphetamine infusions the animals would self-administer. nih.gov This effect was observed during both the acquisition and maintenance phases of methamphetamine self-administration. researchgate.net Furthermore, bupropion has been found to attenuate drug-induced reinstatement of methamphetamine seeking in rats, suggesting a potential role in preventing relapse. researchgate.net
Beyond self-administration, bupropion has also been shown to antagonize methamphetamine-induced stereotypy in mice. unl.edunih.gov Stereotypy, which involves repetitive, invariant behaviors, is a common effect of high doses of psychostimulants. When bupropion was administered before methamphetamine, it dose-dependently blocked these stereotypic behaviors. unl.edunih.govscielo.br Interestingly, the timing of administration appears to be crucial, as methamphetamine-induced stereotypy was augmented when bupropion was given after the psychostimulant. unl.edunih.gov
Neurochemical studies provide a potential mechanism for these behavioral effects. Bupropion and its metabolites act as dopamine and norepinephrine reuptake inhibitors. nih.govdergipark.org.tr This action at dopamine transporters may underlie its ability to reduce the reinforcing effects of methamphetamine and block its neurotoxic effects. scielo.brdovepress.com By inhibiting dopamine reuptake, bupropion may occupy the same binding sites as methamphetamine, thereby attenuating its effects. scielo.br
Table 1: Effects of Bupropion on Methamphetamine-Related Behaviors in Rodents
| Behavioral Model | Species | Effect of Bupropion | Key Findings |
|---|---|---|---|
| Methamphetamine Self-Administration | Rat | Decrease | Dose-dependently reduced the number of methamphetamine infusions. unl.edunih.gov |
| Methamphetamine-Induced Stereotypy | Mouse | Blockade | Dose-dependently antagonized stereotypic behaviors when given before methamphetamine. unl.edunih.govscielo.br |
| Reinstatement of Methamphetamine Seeking | Rat | Attenuation | Reduced drug-induced reinstatement, suggesting relapse prevention potential. researchgate.net |
Modulation of Nicotine Withdrawal Symptoms and Relapse-Related Behaviors in Animal Models
This compound and its parent compound, bupropion, have been extensively studied in animal models for their ability to alleviate nicotine withdrawal symptoms and reduce relapse-related behaviors. These studies provide a neurobiological basis for its use as a smoking cessation aid.
Preclinical research demonstrates that bupropion can effectively reduce both the somatic and affective signs of nicotine withdrawal in rodents. researchgate.netnih.gov In mice, bupropion and its hydroxy metabolites have been shown to lessen somatic signs such as chewing and scratching, as well as anxiety-like behavior and hyperalgesia associated with nicotine withdrawal. nih.govpjps.pk Similarly, in rats, bupropion is effective in diminishing mecamylamine-precipitated somatic withdrawal signs. nih.gov
Furthermore, bupropion has been shown to reverse deficits in learning and memory that occur during nicotine withdrawal. nih.gov For example, it can ameliorate nicotine withdrawal-associated impairments in contextual fear conditioning in mice. nih.gov The mechanism for this is thought to involve the modulation of neurotransmitter systems, as bupropion administration can increase hippocampal norepinephrine overflow. nih.gov
Regarding relapse, bupropion has shown efficacy in reducing behaviors that model the resumption of nicotine use. While bupropion treatment reduces the probability of relapse during the treatment phase, this effect may not persist after treatment cessation. oup.com The drug's action on dopamine and norepinephrine transporters is believed to counter the negative subjective effects of nicotine withdrawal, such as anhedonia. researchgate.net By increasing dopamine levels in the brain, bupropion may alleviate the withdrawal symptoms that often lead to relapse. pjps.pkresearchgate.net
Table 2: Effects of Bupropion on Nicotine Withdrawal and Relapse Models in Rodents
| Withdrawal/Relapse Model | Species | Effect of Bupropion | Key Findings |
|---|---|---|---|
| Somatic Withdrawal Signs | Mouse, Rat | Reduction | Decreased behaviors like chewing, scratching, and hyperalgesia. researchgate.netnih.govpjps.pk |
| Affective Withdrawal Signs (Anxiety) | Mouse | Reduction | Attenuated anxiety-like behaviors in the elevated plus maze. researchgate.net |
| Cognitive Deficits | Mouse | Reversal | Ameliorated impairments in contextual fear conditioning during withdrawal. nih.gov |
| Relapse-Related Behavior | Human studies suggest | Reduction during treatment | Reduced likelihood of relapse while on medication. oup.com |
Investigation of Analgesic and Anti-inflammatory Properties in Animal Models
Preclinical studies have revealed that bupropion possesses both analgesic and anti-inflammatory properties in various animal models, suggesting a broader therapeutic potential beyond its antidepressant and smoking cessation indications.
Characterization of Antinociceptive Mechanisms and Receptor Involvement
Bupropion has demonstrated significant antinociceptive effects in several rodent models of pain. nih.govnih.gov In mice, it has been shown to reduce pain behaviors in the hot plate test (thermal pain), the acetic acid-induced writhing test (visceral pain), and the formalin test (inflammatory pain). nih.govnih.govresearchgate.net
The analgesic effects of bupropion are thought to be mediated through its action on central neurotransmitter systems. As a norepinephrine and dopamine reuptake inhibitor, bupropion increases the levels of these neurotransmitters in the synaptic cleft, which can modulate pain perception. nih.govdergipark.org.tr Research indicates that the antinociceptive effect of bupropion in visceral pain involves adrenergic, dopaminergic, and opioidergic receptors at the spinal cord level. dergipark.org.trdergipark.org.trresearchgate.net Specifically, antagonists for α2-adrenergic, D2 dopamine, and opioid receptors have been shown to diminish the analgesic effect of bupropion. dergipark.org.trdergipark.org.trresearchgate.net However, α1-adrenergic and D1 dopamine receptor antagonists did not alter its effect. dergipark.org.trdergipark.org.tr This suggests a complex interplay of receptor systems in mediating bupropion's analgesic properties.
Table 3: Antinociceptive Effects of Bupropion in Rodent Models
| Pain Model | Species | Effect of Bupropion | Proposed Mechanism |
|---|---|---|---|
| Hot Plate Test | Mouse | Analgesia | Central action on pain pathways. nih.govresearchgate.net |
| Acetic Acid-Induced Writhing | Mouse | Reduction in writhing | Inhibition of visceral nociception. nih.govresearchgate.net |
| Formalin Test | Mouse, Rat | Reduction in pain behavior | Modulation of inflammatory pain. researchgate.netepain.org |
| Colorectal Distension (Visceral Pain) | Rat | Antinociception | Involvement of spinal α2-adrenergic, D2 dopamine, and opioid receptors. dergipark.org.trdergipark.org.trresearchgate.net |
Modulation of Inflammatory Mediators in Preclinical Settings
In addition to its analgesic effects, bupropion has demonstrated anti-inflammatory properties in preclinical models. nih.govnih.govresearchgate.net It has been shown to reduce paw edema in the carrageenan-induced inflammation model in rats, indicating an inhibitory effect on the inflammatory process. nih.govnih.govresearchgate.net
The anti-inflammatory actions of bupropion are linked to its ability to modulate the production of inflammatory mediators. Studies have shown that bupropion can lower the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govresearchgate.net It has also been found to inhibit the release of other inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in response to inflammatory stimuli. researchgate.net In a clinical context, bupropion treatment has been associated with an increase in anti-inflammatory cytokines like IL-4 and IL-10, suggesting a rebalancing of the immune response. ncl.edu.tw This modulation of cytokines may contribute to its therapeutic effects in conditions with an inflammatory component. researchgate.netresearchgate.net
Table 4: Anti-inflammatory Effects of Bupropion in Preclinical Models
| Inflammation Model | Species | Effect of Bupropion | Mediator Modulation |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Reduction in edema | Inhibition of inflammatory process. nih.govresearchgate.netplos.org |
| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | Inhibition of cytokine release | Decreased TNF-α, IFN-γ, IL-1β, and NO. researchgate.net |
Studies on Hypothalamic Pro-opiomelanocortin (POMC) Neuron Activity in Rodents
Research in rodents has implicated hypothalamic pro-opiomelanocortin (POMC) neurons as a key target in the pharmacological effects of bupropion, particularly in the context of appetite regulation and energy balance.
Studies have shown that bupropion can stimulate the activity of POMC neurons in the hypothalamus. drugbank.comnih.gov These neurons play a crucial role in suppressing appetite and increasing energy expenditure. e-dmj.org The activation of POMC neurons by bupropion is thought to be mediated through its action as a dopamine and norepinephrine reuptake inhibitor. nih.gov
Furthermore, when combined with naltrexone, an opioid receptor antagonist, the effect of bupropion on POMC neurons is enhanced. drugbank.com Naltrexone blocks the auto-inhibitory feedback loop on POMC neurons, which is mediated by β-endorphin, an endogenous opioid peptide co-released with α-melanocyte-stimulating hormone (α-MSH) from these neurons. nih.govresearchgate.net This synergistic action leads to a sustained increase in the firing rate of POMC neurons, resulting in reduced food intake and increased energy expenditure. drugbank.com This mechanism provides a neurobiological basis for the use of the naltrexone/bupropion combination in weight management. nih.govresearchgate.net
Computational Methodologies in S Bupropion Research
Molecular Docking Simulations for Ligand-Enzyme and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as (S)-bupropion, and its biological targets, including enzymes and receptors.
Research has employed molecular docking to investigate the binding of bupropion (B1668061) enantiomers to key neurotransmitter transporters. drugbank.com this compound, along with its R-enantiomer, is known to inhibit the reuptake of dopamine (B1211576) and norepinephrine (B1679862) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugbank.com Docking studies have helped to visualize the potential binding poses of this compound within the active sites of these transporters. For instance, docking of bupropion into a homology model of the human norepinephrine transporter (hNET) revealed potential polar contacts with aspartic acid residue D75 and a π-cation interaction with phenylalanine residue F72. mdpi.com Such interactions are crucial for the recognition and binding of inhibitors. mdpi.com
Furthermore, molecular docking has been utilized to explore the interaction of bupropion with nicotinic acetylcholine (B1216132) receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid. nih.govnih.govsmartscitech.com These simulations predict that bupropion binds within the ion channel of the nAChR, with specific interactions involving amino acid residues lining the pore. nih.govnih.govacs.org Docking studies of (R)-bupropion and a related compound, (S)-SADU-3-72, within the Torpedo nAChR ion channel showed interactions with valine, leucine, and serine rings. researchgate.net
In the context of metabolism, docking simulations have been performed to understand the selective metabolism of bupropion by cytochrome P450 (CYP) enzymes. researchgate.netuconn.edu A computational analysis involving the docking of this compound into a panel of nine human CYP enzymes demonstrated that differences in binding orientation and proximity to the heme iron could explain the observed selectivity of CYP2B6 in metabolizing bupropion. researchgate.netuconn.edu For some isozymes, like CYP2C9, bupropion did not bind close enough for metabolism to occur, while for others, such as CYP2D6, the potential site of metabolism was oriented away from the heme iron. uconn.edu
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| Norepinephrine Transporter (NET) | D75, F72 | Polar contact, π-cation | mdpi.com |
| Nicotinic Acetylcholine Receptor (nAChR) | Serine, Valine rings | Van der Waals, Hydrogen bond, Polar | acs.orgresearchgate.net |
| Cytochrome P450 2B6 (CYP2B6) | Active site residues within 5 Å of ligand | Proximity for metabolism | researchgate.netuconn.edu |
In Silico Prediction of Stereoselective Metabolic Pathways and CYP Isozyme Selectivity
In silico methods are valuable for predicting the metabolic fate of drug molecules, including the identification of metabolic pathways and the specific enzymes involved. For chiral drugs like bupropion, these computational tools can also predict stereoselectivity in metabolism.
Bupropion undergoes extensive and stereoselective metabolism, with a preference for the (S)-enantiomer. uconn.edu The primary metabolic pathway is the hydroxylation of the tert-butyl group to form hydroxybupropion (B195616), a reaction predominantly catalyzed by CYP2B6. researchgate.netuconn.edunih.gov Computational studies have corroborated these clinical observations. In silico docking experiments have shown that while bupropion can theoretically interact with several CYP isozymes, the binding orientation within CYP2B6 is most favorable for metabolism. researchgate.netuconn.edu
Physiologically-based pharmacokinetic (PBPK) models, which integrate in vitro data with in silico predictions, have been developed to simulate the complex metabolic pathways of bupropion enantiomers. nih.gov These models incorporate the stereoselective formation of metabolites such as hydroxybupropion and threohydrobupropion. nih.gov For this compound, the model predicts that its clearance is primarily driven by the formation of SS-threohydrobupropion (82%) and SS-hydroxybupropion (12%). nih.govresearchgate.netresearchgate.net
Computational analyses have also investigated why CYP2B6 is the primary metabolizing enzyme for bupropion, despite the potential for other CYPs to be involved. researchgate.netuconn.edu The simulations revealed that in enzymes like CYP2C9 and CYP2D6, bupropion's binding pose is not optimal for metabolism. uconn.edu In CYP2E1, steric clashes were observed, which could hinder efficient metabolism. uconn.edu These in silico findings help to explain the clinically observed selectivity of CYP2B6 for bupropion hydroxylation. researchgate.netuconn.edu
| Enantiomer | Metabolite | Percentage of Clearance | Reference |
| (R)-Bupropion | RR-Hydroxybupropion | 34% | nih.govresearchgate.net |
| RR-Threohydrobupropion | 50% | nih.govresearchgate.net | |
| This compound | SS-Hydroxybupropion | 12% | nih.govresearchgate.net |
| SS-Threohydrobupropion | 82% | nih.govresearchgate.net |
Computational Studies on Protein-Ligand Binding Dynamics (e.g., Human Serum Albumin)
Computational methods, particularly molecular dynamics (MD) simulations, are used to study the dynamic nature of protein-ligand interactions. These simulations provide insights into how a drug molecule like this compound binds to plasma proteins, such as human serum albumin (HSA), which is crucial for its distribution and pharmacokinetics.
The interaction of bupropion hydrochloride with HSA has been investigated using a combination of spectroscopic techniques and molecular docking. researchgate.netnih.gov These studies have shown that bupropion binds to HSA primarily at site I, located in subdomain IIA. researchgate.netnih.gov The binding is driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov Molecular docking results support these findings, indicating a strong interaction between bupropion and HSA. researchgate.netnih.gov
MD simulations can further elucidate the stability of the bupropion-HSA complex and the specific conformational changes that occur upon binding. While specific MD simulation studies on this compound and HSA are not extensively detailed in the provided results, the principles of such studies are well-established for other drugs. scielo.org.mxresearchgate.net These simulations can reveal the flexibility of the binding pocket and the dynamic network of interactions that stabilize the complex over time.
Differential scanning calorimetry studies have also been used to evaluate the binding of bupropion to HSA, showing a bi-dose response curve, which suggests complex binding behavior. biorxiv.org This complexity can be further explored using computational models to understand the multiple binding modes or conformational states involved. biorxiv.org
| Thermodynamic Parameter | Value | Implication | Reference |
| Binding Constant (Kb) | ~10^5 M^-1 | Strong interaction | researchgate.netnih.gov |
| Binding Forces | Hydrogen bonds, van der Waals | Nature of interaction | researchgate.netnih.gov |
| Binding Site | Site I (subdomain IIA) | Location of interaction | researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantiomeric Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the structural features that are important for the activity of enantiomers and for designing new, more potent compounds.
While specific QSAR models focusing solely on the enantiomeric activity of this compound are not extensively detailed in the search results, the principles of QSAR are highly relevant to its study. QSAR models for dopamine transporter (DAT) inhibitors have been developed using large datasets of compounds, including bupropion. nih.gov These models help to identify the key structural and physicochemical properties that govern binding affinity to DAT. nih.gov For bupropion, features such as the secondary amine and the meta-position of the halogen on the aromatic ring have been identified as important for its activity. nih.gov
The development of robust QSAR models relies on high-quality and extensive pharmacological data. nih.gov By correlating structural descriptors with biological activity, QSAR can help to explain why this compound may exhibit different potencies or pharmacological profiles compared to its R-enantiomer, although some studies have found no significant differences in their potencies for inhibiting biogenic amine uptake. nih.gov
The application of QSAR can guide the synthesis of new derivatives with improved activity. For example, by understanding the structure-activity relationships, medicinal chemists can modify the bupropion scaffold to enhance its affinity for DAT or NET, or to alter its metabolic stability. The continuous development and refinement of QSAR models, fueled by growing databases of pharmacological information, will further aid in the rational design of novel therapeutic agents based on the this compound structure. nih.gov
Advanced Analytical and Bioanalytical Techniques for S Bupropion Characterization
Development and Validation of Stereoselective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Enantiomers and Metabolites
The development and validation of robust stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are fundamental for the simultaneous quantification of bupropion (B1668061) enantiomers and their major metabolites in biological samples. These methods offer high sensitivity and selectivity, which are critical for pharmacokinetic studies.
A stereoselective analytical method was developed and validated for the quantification of bupropion and its principal metabolites—hydroxybupropion (B195616), erythrohydrobupropion, and threohydrobupropion—in human plasma. nih.gov This method successfully separated the individual enantiomers: (R)-bupropion, (S)-bupropion, (R,R)-hydroxybupropion, (S,S)-hydroxybupropion, (1S,2S)-threohydrobupropion, (1R,2R)-threohydrobupropion, (1R,2S)-erythrohydrobupropion, and (1S,2R)-erythrohydrobupropion. nih.gov The separation was achieved using an α1-acid glycoprotein (B1211001) column with a run time of 12 minutes. nih.govnih.gov The mobile phase pH and column variability were found to significantly influence the chromatographic separation. nih.govnih.gov Quantification was performed using positive ion electrospray tandem mass spectrometry after protein precipitation from plasma with 20% trichloroacetic acid. nih.govnih.gov
Another novel stereoselective LC-MS/MS method was developed to separate and quantify the enantiomers of bupropion, 4-hydroxybupropion, and erythro- and threo-dihydrobupropion. nih.gov This method utilized a Lux 3µ Cellulose-3 column and a gradient elution of methanol, acetonitrile (B52724), ammonium (B1175870) bicarbonate, and ammonium hydroxide. nih.gov The analytes were detected using an ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization probe in positive mode. nih.gov
Validation of these methods is performed according to established guidelines, assessing parameters such as accuracy, precision, linearity, and stability. For instance, one validated method demonstrated intra- and inter-assay precision and accuracy within 12% for each analyte. nih.gov The limits of quantification (LOQ) were established at 0.5 ng/mL for bupropion enantiomers, 2 ng/mL for hydroxybupropion enantiomers, and 1 ng/mL for both threohydrobupropion and erythrohydrobupropion enantiomers. nih.govnih.gov Another sensitive, stereoselective LC-MS/MS assay for (R)- and this compound and their major metabolites in human plasma and urine reported linearity from 0.5 to 200 ng/ml for bupropion enantiomers and 2.5 to 1000 ng/ml for hydroxybupropion enantiomers in plasma. researchgate.net
| Parameter | Method 1 | Method 2 |
| Analytes | (R)- and this compound, (R,R)- and (S,S)-hydroxybupropion, (1S,2S)- and (1R,2R)-threohydrobupropion, (1R,2S)- and (1S,2R)-erythrohydrobupropion | Enantiomers of bupropion, 4-hydroxybupropion, and erythro- and threo-dihydrobupropion |
| Chromatographic Column | α1-acid glycoprotein column | Lux 3µ Cellulose-3 |
| Detection | Positive ion electrospray tandem mass spectrometry | Electrospray ionization tandem mass spectrometry (positive mode) |
| Sample Preparation | Protein precipitation with 20% trichloroacetic acid | Liquid-liquid extraction |
| LOQ (Bupropion Enantiomers) | 0.5 ng/mL | 0.3 ng/mL |
| Intra-day Precision | Within 12% | 3.4% to 15.4% |
| Inter-day Precision | Within 12% | 6.1% to 19.9% |
| Intra-day Accuracy | Within 12% | 80.6% to 97.8% |
| Inter-day Accuracy | Within 12% | 88.5% to 99.9% |
Chiral Separation Techniques for Enantiomeric Purity and Quantification (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity and quantifying the individual enantiomers of bupropion. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP).
Several studies have explored different CSPs for the enantioseparation of bupropion. A direct enantioseparation was achieved using a LarihcShell CF6-RN column, which is based on derivatized cyclofructan 6, in a polar organic mode. nih.gov The optimization of this separation involved investigating the mobile phase composition, including the type and content of major components and additives, as well as the column temperature. nih.gov This method demonstrated linearity in the range of 10-125 μg/ml for each enantiomer, with limits of detection and quantification of 0.1 and 0.3 μg/ml, respectively. nih.gov The chiral recognition mechanism was attributed to hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects. nih.gov
Other research has investigated the use of cellulose-based stationary phases. For example, a chlorinated methylated cellulose-based stationary phase was used with a reversed-phase HPLC method. akjournals.com The mobile phase consisted of a binary mixture of aqueous ammonium formate (B1220265) and methanol, with detection at 230 nm. akjournals.com Electrokinetic chromatography using cyclodextrins as chiral selectors has also been successfully employed. researchgate.net A method using 10 mM sulfated-beta-CD in a 50 mM borate (B1201080) buffer (pH 9.0) achieved high resolution (Rs > 7) in a short analysis time of approximately 3.5 minutes. researchgate.net
The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Factors such as the type of organic modifier, buffer concentration and pH, and column temperature all play a significant role in the retention, selectivity, and resolution of the separation. researchgate.net
| Chiral Separation Technique | Chiral Selector/Stationary Phase | Key Findings |
| Chiral HPLC | LarihcShell CF6-RN (derivatized cyclofructan 6) | Baseline enantioseparation in polar organic mode. LOD: 0.1 μg/ml, LOQ: 0.3 μg/ml. nih.gov |
| Reversed-Phase Chiral HPLC | Chlorinated methylated cellulose-based stationary phase | Successful separation using aqueous ammonium formate and methanol. akjournals.com |
| Electrokinetic Chromatography | Sulfated-beta-cyclodextrin (CD) | High resolution (Rs > 7) with a short analysis time (~3.5 min). researchgate.net |
| Thin-Layer Chromatography | Silica gel plates impregnated with L-Glu | Successful resolution of enantiomers with a detection limit of 0.2 μg per spot. akjournals.com |
Spectroscopic Methods for Interaction Analysis (e.g., Fluorescence, UV-Vis, FT-IR, CD) in Research Settings
In research settings, various spectroscopic techniques are employed to investigate the interaction of bupropion with biological macromolecules, such as serum albumins. These studies provide insights into the binding mechanisms, binding sites, and conformational changes that occur upon interaction.
The interaction between bupropion hydrochloride and human serum albumin (HSA) has been extensively studied using a combination of spectroscopic methods including fluorescence, ultraviolet-visible (UV-Vis), Fourier transform infrared (FT-IR), and circular dichroism (CD) spectroscopy. researchgate.netnih.gov Fluorescence quenching studies revealed that bupropion binds to HSA primarily through a static quenching mechanism, indicating the formation of a ground-state complex. researchgate.netsemanticscholar.org The binding was found to be spontaneous and exothermic, with hydrogen bonds and van der Waals forces being the major stabilizing forces. researchgate.netnih.gov
UV-Vis spectroscopy has been used to observe changes in the absorption spectrum of HSA upon the addition of bupropion, suggesting alterations in the protein's secondary structure. semanticscholar.org FT-IR and CD spectroscopy further confirmed these conformational changes, providing information on the alterations in the α-helical content of the protein. researchgate.netnih.gov The distance between the tryptophan residue of HSA and the bound bupropion molecule has also been calculated using Förster's non-radiation energy transfer theory. researchgate.net Similar studies have been conducted on the interaction of bupropion with bovine serum albumin (BSA), yielding comparable results regarding the binding mechanism and conformational changes. semanticscholar.orgeurjchem.com
| Spectroscopic Technique | Information Obtained | Key Findings for Bupropion-Protein Interaction |
| Fluorescence Spectroscopy | Binding mechanism, binding constants, quenching mechanism | Static quenching mechanism, formation of a stable complex with HSA/BSA. researchgate.netsemanticscholar.org |
| UV-Vis Spectroscopy | Changes in protein conformation, complex formation | Alterations in the secondary structure of HSA/BSA upon binding. semanticscholar.org |
| FT-IR Spectroscopy | Changes in secondary structure (amide I and II bands) | Confirmed conformational changes in HSA/BSA. researchgate.netsemanticscholar.org |
| Circular Dichroism (CD) Spectroscopy | Changes in secondary structure (α-helix content) | Revealed changes in the α-helical content of HSA/BSA. researchgate.netsemanticscholar.org |
Application of Analytical Quality-by-Design (AQbD) Principles in Method Development for Bupropion and its Impurities
Analytical Quality-by-Design (AQbD) is a systematic approach to method development that aims to ensure a predefined level of quality is met throughout the lifecycle of the analytical method. This approach involves defining an Analytical Target Profile (ATP), identifying Critical Method Parameters (CMPs), and establishing a Design Space (DS) where the method is robust and reliable. mdpi.comdntb.gov.ua
A novel chaotropic chromatography method for the quantitative determination of bupropion and its five impurities was developed following AQbD principles. mdpi.comdntb.gov.ua The ATP was defined as the efficient separation and reliable determination of bupropion and its impurities in tablets. mdpi.comdntb.gov.ua A screening fractional factorial experimental design was used to identify the CMPs, which were then optimized using a Box-Behnken design to study their influence on Critical Method Attributes (CMAs). mdpi.comdntb.gov.ua
The established working point within the Design Space included 37.5% acetonitrile at the start of a gradient program (increasing to 70%), 45 mM of potassium hexafluorophosphate (B91526) in the aqueous phase, and the start of the linear gradient at 10 minutes. mdpi.comdntb.gov.uaresearchgate.net Monte Carlo simulations were performed to compute the design space, ensuring that the CMPs meet predefined acceptance limits with a high probability (≥ 85%). mdpi.comdntb.gov.ua The final method was validated according to ICH guidelines and successfully applied to the analysis of commercial tablets. mdpi.comdntb.gov.ua This AQbD approach ensures the development of a robust and reliable analytical method for the quality control of bupropion.
Synthetic Methodologies for S Bupropion and Its Stereoisomers
Development of Enantioselective Synthesis Routes for (S)-Bupropion
The development of enantioselective synthesis routes for this compound is crucial for producing the therapeutically active enantiomer. Bupropion (B1668061) possesses a chiral center at the carbon atom bonded to the tert-butylamino group, leading to the existence of (R)- and (S)-enantiomers. mdpi.com While bupropion is often used as a racemic mixture, the (S)-enantiomer is considered more potent. nih.gov
Several strategies have been employed to achieve the enantioselective synthesis of this compound:
Asymmetric Synthesis : This approach aims to directly synthesize the desired enantiomer.
Catalytic Asymmetric Reduction : A key step in one synthetic pathway is the reduction of a diketone precursor. Asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-based complex, can selectively produce the (S)-alcohol intermediate with high enantiomeric excess (e.g., 92% ee) and yield (e.g., 85%). The catalyst's ability to differentiate between the ketone groups is crucial for the reaction's selectivity.
Biocatalytic Reduction : Enzymes offer a highly enantioselective and environmentally friendly alternative. Recombinant alcohol dehydrogenases (ADHs) can reduce 1-(3-chlorophenyl)-1,2-diketone to the corresponding (S)-alcohol with excellent fidelity, achieving over 99% ee and 90% yield. This method avoids the use of heavy metal catalysts and is scalable for continuous flow processes.
Chiral Derivatization : Another strategy involves reacting the racemic bupropion with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques like thin-layer chromatography (TLC). researchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers. researchgate.net
The choice of synthetic route often depends on factors such as cost, efficiency, scalability, and the desired level of enantiomeric purity.
"Green Chemistry" Principles and Sustainable Approaches in Bupropion Synthesis
Traditional synthetic routes for bupropion have raised environmental and safety concerns due to the use of hazardous reagents and solvents. acs.orgwhiterose.ac.uk Consequently, significant efforts have been made to develop "greener" and more sustainable synthetic methodologies by applying the principles of green chemistry. acs.orgwhiterose.ac.uk
Key areas of improvement include:
Safer Solvents and Reagents :
The conventional synthesis often employs toxic solvents like N-methyl-2-pyrrolidone (NMP), a reprotoxic solvent, and dichloromethane (B109758) (DCM), a potential carcinogen. acs.orgresearchgate.net Greener alternatives have been successfully implemented, such as substituting NMP with Cyrene, a bio-based solvent derived from cellulose, and replacing DCM with ethyl acetate. acs.orgwhiterose.ac.ukamazonaws.com
The use of hazardous molecular bromine for the α-bromination of 3'-chloropropiophenone (B116997) is a major drawback of the traditional route. rsc.orgresearchgate.net N-Bromosuccinimide (NBS) has been identified as a safer and effective alternative brominating agent. acs.orgwhiterose.ac.uk Another approach avoids liquid bromine by using polymer-bound pyridinium (B92312) tribromide. rsc.orgrsc.org
Waste Reduction and Improved Atom Economy :
The traditional synthesis generates a significant amount of waste, with an E-factor (kg of waste per kg of product) reported to be as high as 138. acs.orgwhiterose.ac.uk By implementing greener solvents and reagents, and optimizing the workup procedure, the E-factor has been drastically reduced to 46. acs.orgwhiterose.ac.uk
Modifications to the extraction and purification steps, such as using 1 M hydrochloric acid instead of 12 M HCl and reducing the number and volume of solvent washes, have contributed to minimizing waste. acs.orgwhiterose.ac.ukresearchgate.net
Energy Efficiency and Process Intensification :
Flow chemistry has emerged as a powerful tool for a more sustainable synthesis of bupropion hydrochloride. rsc.orgrsc.org Continuous flow processes can enhance heat and mass transfer, leading to shorter reaction times, purer products, and improved safety by minimizing the handling of hazardous materials. researchgate.net
These "green" approaches not only reduce the environmental impact but also often lead to safer, more efficient, and cost-effective manufacturing processes. acs.orgwhiterose.ac.ukresearchgate.net
Optimization of Synthetic Pathways for Improved Yield and Stereochemical Purity
Optimizing synthetic pathways is critical for maximizing the yield of this compound while ensuring high stereochemical purity. This involves a multi-faceted approach, addressing various stages of the synthesis.
Key Optimization Strategies:
Reaction Conditions:
Temperature Control: In the synthesis of hydroxybupropion (B195616), a key metabolite and synthetic precursor, adjusting the reaction temperature from 83°C to 35°C during the reflux step was found to significantly improve the yield to 93%. researchgate.net
Catalyst Loading: In the asymmetric hydrogenation of a diketone intermediate, maintaining a low catalyst loading (<1%) is crucial to prevent racemization of the product.
Pressure: Ensuring a hydrogen pressure of over 30 psi is necessary for the complete reduction of the ketone.
Reagent Selection and Stoichiometry:
The choice of brominating agent is a critical factor. While molecular bromine is effective, it can lead to the formation of dibrominated by-products that are difficult to remove. rsc.org The use of N-bromosuccinimide (NBS) provides a more controlled bromination. acs.org
In the nucleophilic substitution step, using an excess of tert-butylamine (B42293) is necessary to drive the reaction to completion. acs.org
Purification Techniques:
Chromatography: Column chromatography is a standard method for purifying intermediates and the final product. researchgate.netgoogle.com For chiral separations, specialized chiral chromatography is required to ensure high enantiomeric purity.
Crystallization and Recrystallization: This technique is vital for purifying both intermediates and the final product. For instance, the hydrochloride salt of bupropion can be crystallized from solvents like propan-2-ol to obtain a pure product. acs.org Recrystallization is also used to enhance the purity of intermediates, such as hydroxybupropion, to over 99.5%. researchgate.net In chiral resolutions, multiple recrystallizations of diastereomeric salts can increase the enantiomeric excess to >98%.
Process Design:
One-Pot Synthesis: A one-pot procedure for synthesizing racemic bupropion hydrochloride has been developed, which simplifies the process and can be completed in under two hours with a high yield (75-85%) and purity. acs.org
Flow Chemistry: As mentioned previously, continuous flow processes offer precise control over reaction parameters, leading to more consistent product quality and higher purity. researchgate.net A telescoped flow process has been shown to afford bupropion hydrochloride with improved purity. rsc.orgrsc.org
The following table summarizes the optimization of a greener synthesis of bupropion hydrochloride compared to the traditional method.
| Parameter | Traditional Synthesis | Greener Synthesis |
| Brominating Agent | Bromine | N-Bromosuccinimide (NBS) |
| Solvents | N-methylpyrrolidinone (NMP), Dichloromethane (DCM) | Cyrene, Ethyl acetate |
| Acid for Salt Formation | 12 M Hydrochloric Acid | 1 M Hydrochloric Acid |
| Yield | - | ~68% |
| E-Factor (kg waste/kg product) | 138 | 46 |
| Reaction Time | - | ~4 hours |
| Data sourced from references acs.orgwhiterose.ac.uk |
Academic Procedures for Characterization of Synthetic Intermediates and Impurities
The characterization of synthetic intermediates and impurities is a critical aspect of drug synthesis, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. For bupropion and its stereoisomers, a range of analytical techniques are employed.
Common Characterization Techniques:
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of intermediates and the final bupropion product. acs.org The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular framework. For example, in the ¹H NMR spectrum of bupropion hydrochloride, characteristic signals for the aromatic protons, the methine proton, and the methyl and tert-butyl groups can be identified and assigned. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecules. For instance, the carbonyl (C=O) and amine (N-H) stretching frequencies are characteristic peaks in the IR spectrum of bupropion. acs.orgresearchgate.net
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of compounds, aiding in their identification and confirming their structure. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. mdpi.com
Chromatography:
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. researchgate.netgoogle.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is extensively used to determine the purity of bupropion and to quantify any impurities. researchgate.net For chiral compounds, specialized chiral HPLC columns (e.g., α1-acid glycoprotein (B1211001), cyclobond, cellulose-based) are necessary to separate and quantify the individual enantiomers of bupropion and its metabolites. nih.gov
Gas Chromatography (GC): GC is another chromatographic technique used for separating and analyzing volatile compounds. It can be used to determine the conversion percentage of a reaction by analyzing samples of the reaction mixture. acs.orgamazonaws.com
Impurity Profiling:
The identification and quantification of impurities are crucial for meeting regulatory standards. Common impurities in bupropion synthesis include:
Starting materials and reagents: Unreacted starting materials like 3'-chloropropiophenone can be present as impurities. rsc.org
By-products: Side reactions can lead to the formation of by-products. For example, dibromination of the starting material can occur during the bromination step. rsc.org
Degradation products: The final product or intermediates may degrade under certain conditions.
Isomers: Structural isomers and stereoisomers of bupropion and its intermediates can be present. For instance, impurity F, 1-(3-chlorophenyl)-1-hydroxy-2-propanone, is a known impurity that needs to be controlled. google.com
The United States Pharmacopeia (USP) sets thresholds for impurities, typically at or below 0.1% for each impurity. Therefore, validated analytical methods are essential for the quality control of bupropion. google.comgeneesmiddeleninformatiebank.nl
The following table provides an example of ¹H NMR spectral data for bupropion hydrochloride.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 8.04 | d | 1.83 | 1 | Ar-H |
| 7.96 | dd | 7.79, 0.92 | 1 | Ar-H |
| 7.70 | d | 7.79 | 1 | Ar-H |
| 7.52 | td | 7.79, 1.23 | 1 | Ar-H |
| 5.14 | q | 7.19 | 1 | CH |
| 1.56 | d | 6.87 | 3 | CH₃ |
| 1.31 | s | - | 9 | -C(CH₃)₃ |
| Data sourced from reference acs.org |
Future Research Directions and Unexplored Avenues for S Bupropion
Elucidation of Novel Enantioselective Targets and Mechanisms
While the primary mechanism of bupropion (B1668061) is understood to be the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, the precise enantioselective interactions with various neuronal targets remain an area of active investigation. acs.orghres.canih.gov Future research should focus on identifying novel molecular targets that preferentially bind to (S)-bupropion. This could unveil previously unknown mechanisms contributing to its therapeutic effects and potentially identify new indications.
Key areas for exploration include:
Receptor Subtype Selectivity: A deeper investigation into the binding affinities and functional activities of this compound at various subtypes of dopamine and norepinephrine transporters is warranted. nih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Bupropion is a known antagonist of nAChRs, which is thought to contribute to its effectiveness in smoking cessation. nih.govdrugbank.com The enantioselective interactions of this compound with different nAChR subtypes could reveal more about its anti-addictive properties.
Other Neurotransmitter Systems: Although bupropion has minimal direct effects on the serotonin (B10506) system, the potential for this compound to modulate other neurotransmitter systems, either directly or indirectly, should not be overlooked. nih.gov
Development of Advanced Preclinical Models for Specific Neurobiological Endpoints
To better understand the unique therapeutic potential of this compound, the development of more sophisticated preclinical models is crucial. These models should be designed to assess specific neurobiological endpoints relevant to its potential applications.
| Preclinical Model Type | Research Focus for this compound | Potential Insights |
| Animal Models of Nicotine (B1678760) Dependence | Evaluating the effect of this compound on nicotine self-administration, withdrawal symptoms, and relapse behavior. nih.gov | Understanding the specific contribution of the (S)-enantiomer to smoking cessation and identifying its precise mechanism of action in nicotine addiction. |
| Models of Anhedonia and Motivation | Assessing the ability of this compound to reverse anhedonic-like behaviors and enhance motivation in rodent models. | Elucidating the role of this compound in modulating reward pathways, which could have implications for treating depressive symptoms characterized by a loss of pleasure and motivation. |
| Neuroinflammation Models | Investigating the potential anti-inflammatory effects of this compound in models of neuroinflammation, which is increasingly implicated in the pathophysiology of depression. | Exploring a novel therapeutic mechanism for this compound beyond its direct effects on neurotransmitter reuptake. |
Recent studies have highlighted the importance of using animal models with metabolic pathways similar to humans, such as mice, for bupropion research. nih.goviu.edu Furthermore, drug discrimination studies in animals can help to better understand the subjective effects of this compound and its potential for substitution with other stimulants. researchgate.net
High-Throughput Screening and Rational Design of Stereospecific Analogues
The development of novel compounds structurally related to this compound holds promise for creating drugs with improved efficacy and fewer side effects. High-throughput screening (HTS) and rational drug design are powerful tools in this endeavor.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity. frontiersin.org For this compound, HTS can be employed to:
Identify novel compounds that selectively bind to the same targets as this compound.
Screen for molecules that enhance the desirable effects of this compound or counteract any undesirable effects.
Discover compounds with similar but distinct pharmacological profiles that may be beneficial for different patient populations.
Rational Design of Stereospecific Analogues: This approach involves modifying the chemical structure of this compound to create new molecules with enhanced properties. um.edu.mtacs.org By understanding the structure-activity relationship of this compound, chemists can design analogues with:
Increased potency and selectivity for its targets.
Improved pharmacokinetic properties, such as a longer half-life or better brain penetration.
Reduced potential for off-target effects.
A study focused on developing prodrugs of bupropion aimed to improve its metabolic profile by synthesizing various analogues. mdpi.com
Application of Systems Biology and Multi-Omics Approaches to this compound Pharmacology
To gain a comprehensive understanding of the effects of this compound, a systems biology approach is necessary. This involves integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of the drug's impact on biological systems. ccmu.edu.cnnih.gov
| Omics Approach | Application to this compound Research | Potential Discoveries |
| Genomics | Identifying genetic variations that influence an individual's response to this compound. | Personalized medicine approaches, allowing for the prediction of treatment efficacy and the tailoring of therapy to a patient's genetic makeup. |
| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. | Understanding the downstream signaling pathways affected by this compound and identifying novel therapeutic targets. |
| Proteomics | Studying alterations in protein expression and function following this compound administration. | Elucidating the molecular mechanisms underlying the therapeutic effects and potential side effects of this compound. |
| Metabolomics | Investigating changes in the metabolic profile of individuals treated with this compound. | Identifying biomarkers of treatment response and gaining insights into the metabolic pathways modulated by the drug. |
Multi-omics studies have the potential to uncover the complex interactions between genetic predispositions and environmental factors in determining treatment outcomes. nih.govresearchgate.net This approach can lead to the discovery of biomarkers for predicting antidepressant efficacy, a significant challenge in the treatment of major depressive disorder. ccmu.edu.cn
Advancements in Computational and Artificial Intelligence-Driven Drug Design for Chiral Compounds
The development of drugs with specific stereochemistry, like this compound, presents unique challenges. Advancements in computational chemistry and artificial intelligence (AI) are revolutionizing the way chiral compounds are designed and developed. lifechemicals.com
Computational Modeling:
Molecular Docking: Computational simulations can predict how this compound and its analogues bind to their target proteins. uconn.edu This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective drugs.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a more detailed understanding of the chemical reactions involved in the metabolism of this compound.
Artificial Intelligence (AI):
Machine Learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules. acs.org This can significantly accelerate the drug discovery process by identifying promising candidates for further investigation.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, opening up vast possibilities for the creation of novel this compound analogues. frontiersin.org AI can also help in predicting the optimal stereochemical conformation of a molecule for its target. nih.govresearchgate.net
Q & A
Q. How does the stereoselective pharmacokinetics of (S)-bupropion influence its pharmacological profile compared to the racemic mixture?
Methodological Approach: Conduct comparative in vitro and in vivo studies using chiral chromatography to isolate this compound and its enantiomer (R)-bupropion. Measure metabolic rates (e.g., hepatic microsomal assays) and receptor binding affinities (e.g., radioligand displacement assays) to quantify stereoselectivity in absorption, distribution, and metabolism. Use animal models (e.g., mice) to assess behavioral outcomes (e.g., forced swim test for antidepressant activity) .
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in depression research?
Methodological Approach: Utilize validated preclinical models such as the tail suspension test (TST) or chronic mild stress (CMS) paradigm in rodents. Ensure proper blinding and randomization. Include positive controls (e.g., SSRIs) and negative controls (vehicle). Measure plasma concentrations of this compound and its metabolites (e.g., hydroxybupropion) via LC-MS/MS to correlate pharmacokinetics with behavioral outcomes .
Q. How do in vitro assays differentiate this compound’s receptor interactions from other antidepressants?
Methodological Approach: Perform competitive binding assays on monoamine transporters (DAT, NET, SERT) and receptors (e.g., 5-HT3AB heteromeric channels). Use heterologous expression systems (e.g., Xenopus oocytes) to isolate receptor subtypes. Compare IC₅₀ values between this compound, racemic bupropion, and metabolites (e.g., BW 306). Include voltage-clamp electrophysiology to assess non-competitive inhibition .
Advanced Research Questions
Q. What mechanisms underlie contradictory clinical data on this compound’s efficacy in ADHD combination therapy?
Methodological Approach: Design a prospective cohort study with stratified randomization based on ADHD subtypes (e.g., inattentive vs. hyperactive). Use validated scales (e.g., BAARS-IV) to assess executive function. Perform subgroup analyses to identify confounding variables (e.g., stimulant dose, comorbid depression). Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolite variability (e.g., hydroxybupropion’s half-life) .
Q. How can researchers resolve discrepancies in this compound’s neuroprotective effects observed in glaucoma risk studies?
Methodological Approach: Conduct longitudinal animal studies using optic nerve crush models to evaluate neuroprotection. Measure TNF-α inhibition and retinal ganglion cell survival via immunohistochemistry. Compare this compound to other TNF-modulating agents. Use multivariate regression to adjust for covariates (e.g., intraocular pressure, age). Validate findings in human retinal organoids .
Q. What experimental designs address the contribution of this compound’s metabolites to its antidepressant activity?
Methodological Approach: Administer isolated metabolites (e.g., BW 306, BW 494) in metabolite knockout animal models (e.g., CYP2B6-deficient mice). Use microdialysis to monitor extracellular dopamine/norepinephrine levels in the prefrontal cortex. Compare metabolite effects to the parent compound in behavioral despair tests. Apply LC-MS/MS to quantify brain tissue concentrations .
Q. How do researchers optimize dose-escalation protocols for this compound in restless legs syndrome (RLS) trials?
Methodological Approach: Implement a double-blind, placebo-controlled crossover trial with adaptive dose titration (e.g., 150–450 mg/day). Use polysomnography to measure periodic limb movements (PLMS). Include washout periods to mitigate carryover effects. Stratify participants by iron status (ferritin levels) and SSRI use. Apply mixed-effects models to analyze dose-response relationships .
Methodological Frameworks
What frameworks ensure rigor in formulating this compound-related research questions?
Guidance: Use the PICO framework (Population: e.g., MDD patients; Intervention: this compound; Comparison: racemic bupropion; Outcome: remission rates). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For example:
Q. How should researchers report contradictory findings in this compound studies?
Guidance: Follow SRQR standards for qualitative data (e.g., thematic analysis of patient-reported outcomes) and STROBE guidelines for observational studies. Disclose assay limitations (e.g., cross-reactivity in metabolite quantification). Use forest plots in meta-analyses to visualize heterogeneity .
Q. What strategies validate this compound’s off-target effects in complex biological systems?
Methodological Approach: Employ high-content screening (HCS) in iPSC-derived neuronal cultures. Use RNA-seq to identify transcriptomic changes post-treatment. Validate hits via CRISPR-Cas9 knockout (e.g., 5-HT3 receptor subunits). Apply systems pharmacology models to predict network-level interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
